molecular formula C7H13NO B1404661 endo-8-Azabicyclo[3.2.1]octan-2-ol CAS No. 92283-30-2

endo-8-Azabicyclo[3.2.1]octan-2-ol

Cat. No.: B1404661
CAS No.: 92283-30-2
M. Wt: 127.18 g/mol
InChI Key: AOYUQKRGAQMSJV-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

endo-8-Azabicyclo[3.2.1]octan-2-ol: is a bicyclic organic compound that belongs to the family of tropane alkaloids. It is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. This compound is of significant interest due to its biological activity and its role as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

Endo-8-Azabicyclo[3.2.1]octan-2-ol is a complex organic compound that is part of the family of tropane alkaloids The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The exact mode of action of Endo-8-Azabicyclo[32It is known that tropane alkaloids, which this compound is a part of, display a wide array of interesting biological activities . The compound likely interacts with its targets, leading to changes at the molecular level. More detailed information would require further scientific investigation.

Biochemical Pathways

Tropane alkaloids are known for their diverse biological activities, suggesting that they may interact with multiple pathways .

Result of Action

The molecular and cellular effects of Endo-8-Azabicyclo[32As a member of the tropane alkaloids family, it is likely to have diverse biological activities . .

Preparation Methods

Properties

IUPAC Name

(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYUQKRGAQMSJV-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CC[C@H]1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
endo-8-Azabicyclo[3.2.1]octan-2-ol
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Reactant of Route 6
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